N-Acetyldemethylphosphinothricin

描述

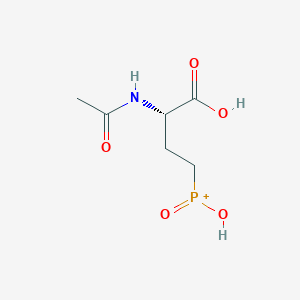

N-Acetyldemethylphosphinothricin is a phosphinic acid derivative with structural and functional relevance in both biosynthesis and clinical diagnostics. It is characterized by a phosphinothricin backbone modified by N-acetylation and demethylation, rendering it distinct from related compounds like phosphinothricin and N-acetylphosphinothricin. Its biosynthesis involves non-ribosomal peptide synthetases (NRPS), particularly PhsA, which exclusively activates N-acetylated derivatives for incorporation into phosphinothricin tripeptide (PTT) antibiotics .

Structurally, the compound features a chiral center at the phosphorus atom, confirmed via ³¹P NMR and ¹H NMR analyses . This positions it as a metabolic biomarker for these conditions.

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyldemethylphosphinothricin is typically synthesized through a series of chemical reactions involving phosphorus oxychloride and acetyl chloride. The process involves the acetylation of demethylphosphinothricin, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial fermentation. Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, are known to produce this compound as part of their secondary metabolism. The genes responsible for its biosynthesis have been cloned and characterized, allowing for optimized production through genetic engineering .

化学反应分析

Types of Reactions

N-Acetyldemethylphosphinothricin undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced form, typically using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in anhydrous solvents.

Substitution: Halogens like chlorine or bromine, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

科学研究应用

Agricultural Applications

Herbicide Development

NADPT is primarily utilized as a herbicide due to its ability to inhibit glutamine synthetase, an enzyme critical for nitrogen metabolism in plants. This inhibition leads to an accumulation of toxic levels of ammonia, ultimately resulting in plant death. The compound is particularly effective against broadleaf weeds and has been integrated into genetically modified crops to enhance herbicide resistance.

- Transgenic Plants : Research has demonstrated that plants genetically modified to express phosphinothricin acetyltransferase (PAT) can metabolize NADPT efficiently, rendering them resistant to its herbicidal effects. For instance, tobacco and carrot plants engineered for this resistance showed rapid N-acetylation of L-phosphinothricin, indicating a successful metabolic pathway that protects the plants from herbicide toxicity .

- Field Trials : Studies conducted on transgenic crops have shown that the application of NADPT leads to significant weed control while minimizing damage to the crop itself. For example, trials with genetically modified rice varieties expressing PAT have shown enhanced resistance to glufosinate ammonium, a related herbicide .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond its agricultural applications, NADPT exhibits potential therapeutic properties. Its mechanism as a glutamine synthetase inhibitor suggests possible roles in treating conditions related to ammonia toxicity.

- Neuroprotective Effects : Some studies have explored the use of NADPT in neuropharmacology, particularly its effects on neurotransmitter systems. The compound's ability to modulate GABAergic activity may offer insights into treatments for neurological disorders characterized by excitotoxicity .

- Prodrug Design : The metabolic transformations associated with phosphinic compounds like NADPT provide a foundation for prodrug design. By leveraging its biochemical properties, researchers aim to develop new therapeutic agents that can selectively target specific pathways in disease states .

Environmental Impact and Safety

Assessment of Non-target Effects

Research into the environmental safety of NADPT has been crucial for its acceptance as an agricultural product. Studies have focused on understanding the degradation pathways and potential impacts on non-target organisms.

- Metabolic Pathways : The stability of NADPT in various environmental conditions has been assessed. It was found that the compound undergoes N-acetylation rapidly in resistant plants, which minimizes its persistence in the environment and reduces potential toxicity to non-target species .

- Ecotoxicological Studies : Evaluations have indicated that while NADPT is effective against target weeds, its application does not significantly harm beneficial soil microorganisms or other flora when used according to recommended guidelines .

Case Studies

作用机制

N-Acetyldemethylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia in cells, which is toxic and ultimately results in cell death. The compound targets the active site of the enzyme, preventing the binding of its natural substrates .

相似化合物的比较

N-Acetyldemethylphosphinothricin belongs to a family of phosphinothricin derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

N-Acetylation Requirement: PhsA enzymes in Streptomyces and Kitasatospora species require N-acetylation for substrate activation. Demethylation further distinguishes this compound from N-acetylphosphinothricin, altering binding affinity to NRPS domains .

Diagnostic Superiority: this compound outperforms other metabolites (e.g., 4-hydroxybenzoic acid) in PCOS/POF diagnosis, with higher AUC values and specificity . This is attributed to its involvement in methyl group transfer pathways linked to homocysteine homeostasis .

Biosynthetic Specificity: The specificity code of PhsA (determined by 10 residues in NRPS adenylation domains) predicts substrate loading.

Research Findings and Implications

- Enzyme-Substrate Dynamics : Structural studies reveal that the N-acetyl group stabilizes interactions with PhsA’s active site, while demethylation may reduce steric hindrance, enhancing catalytic efficiency .

- Clinical Utility: Its diagnostic performance in ovarian disorders suggests a role in monitoring metabolic dysregulation, particularly in pathways involving methyl group transfer .

- Synthetic Accessibility : The compound can be synthesized via hydrolysis of ester precursors under mild alkaline conditions, as demonstrated by ³¹P NMR -guided purification .

生物活性

N-Acetyldemethylphosphinothricin (N-AcDMPT) is a significant compound in agricultural biotechnology, primarily recognized for its role as a substrate in the biosynthesis of phosphinothricin tripeptide (PTT), a potent herbicide. This article delves into the biological activity of N-AcDMPT, exploring its synthesis, enzymatic interactions, and implications in herbicide resistance.

1. Overview of this compound

N-AcDMPT is an acetylated derivative of demethylphosphinothricin, which itself is a structural analog of the amino acid glutamate. Its biological significance stems from its function in the biosynthetic pathway leading to PTT, which inhibits glutamine synthetase (GS), an enzyme critical for nitrogen metabolism in plants.

2. Synthesis and Biosynthesis Pathway

The biosynthesis of N-AcDMPT involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling peptide structures without the need for mRNA templates. The key enzyme in this pathway is PhsA, which specifically activates N-AcDMPT as an adenylate and thioester.

Table 1: Enzymatic Activity in N-AcDMPT Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| PhsA | Activates N-AcDMPT | N-AcDMPT | Thioesterified N-AcDMPT |

| PTTS I | Assembles peptide backbone | N-AcDMPT, alanine | PTT |

The specificity of PhsA towards N-acetylated substrates highlights the importance of acetylation in the activation process, as unacylated forms are not accepted by the enzyme .

N-AcDMPT exhibits biological activity primarily through its role as a precursor in the synthesis of PTT. PTT acts as a potent herbicide by inhibiting GS activity, leading to an accumulation of toxic ammonium levels within plant tissues. This inhibition disrupts nitrogen metabolism, ultimately causing plant death.

Case Study: Herbicide Resistance Mechanisms

Research has shown that certain genetically modified plants express high levels of phosphinothricin acetyltransferase (PAT), which can detoxify PTT by converting it into N-acetylglufosinate, a non-toxic metabolite. This mechanism allows these plants to survive applications of PTT while effectively controlling weed populations .

4. Research Findings on Biological Activity

Several studies have investigated the biological effects of N-AcDMPT and its derivatives:

- Toxicity Studies : In vitro experiments have demonstrated that N-AcDMPT can inhibit GS activity in various plant species, with varying degrees of sensitivity observed among different species .

- Metabolic Pathways : Metabolic studies indicated that when plants are exposed to PTT, they can convert it into different metabolites depending on their genetic makeup and expression levels of detoxifying enzymes .

5. Implications for Agricultural Biotechnology

The ability to manipulate the biosynthesis pathway of N-AcDMPT and its derivatives presents opportunities for developing herbicide-resistant crops. By understanding the enzymatic mechanisms involved, researchers can design crops that either tolerate or detoxify phosphinothricin-based herbicides.

6. Conclusion

This compound plays a crucial role in the biosynthesis and action of phosphinothricin tripeptide, making it an important compound in herbicide development and agricultural biotechnology. Ongoing research into its biological activity will continue to inform strategies for effective weed management and crop protection.

常见问题

Basic Research Questions

Q. How can N-Acetyldemethylphosphinothricin be accurately quantified in biological samples, and what analytical methods are most effective?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Sample preparation involves protein precipitation (e.g., using acetonitrile) followed by centrifugation to isolate metabolites. For validation, internal standards like stable isotope-labeled analogs should be used to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µM), with recovery rates assessed via spiked samples .

Q. What is the significance of this compound in metabolic disorders such as PCOS and POF?

- Methodological Answer : In polycystic ovary syndrome (PCOS) and premature ovarian failure (POF), this compound has shown diagnostic potential via receiver operating characteristic (ROC) analysis. Researchers should design case-control studies with matched cohorts to measure metabolite levels in serum/plasma. Statistical validation requires calculating area-under-the-curve (AUC), sensitivity, and specificity (e.g., AUC = 0.663–0.935, sensitivity = 73.1–93.5% in PCOS cohorts) .

Advanced Research Questions

Q. Why is N-acetylation critical for the substrate activity of this compound in nonribosomal peptide synthetase (NRPS) pathways?

- Methodological Answer : Structural studies of NRPS enzymes (e.g., PhsA in Streptomyces spp.) reveal that the N-acetyl group facilitates binding to the adenylation domain. To confirm this, perform site-directed mutagenesis on the substrate-binding pocket and compare activation rates of acetylated vs. non-acetylated analogs using ATP-PPi exchange assays. Crystallographic data can further elucidate steric and electronic interactions .

Q. How can researchers address contradictions in reported biosynthetic pathways for phosphinothricin analogs?

- Methodological Answer : Contradictions often arise from species-specific enzyme specificity (e.g., Streptomyces vs. Kitasatospora). Use comparative genomics to identify conserved domains in NRPS clusters. Heterologous expression of candidate genes in model organisms (e.g., E. coli) followed by LC-MS metabolite profiling can validate pathway differences .

Q. What experimental designs are optimal for validating this compound as a disease biomarker?

- Methodological Answer : Employ multi-stage validation:

Discovery Phase : Untargeted metabolomics (e.g., GC/LC-MS) in a small cohort.

Verification Phase : Targeted quantification in a larger, independent cohort.

Validation Phase : Blinded analysis in multi-center studies.

Adjust for confounders (e.g., age, BMI) using multivariate regression. Report false discovery rates (FDR < 0.05) and fold-change thresholds (e.g., FC > 2) .

Q. What strategies improve the sensitivity of detecting this compound in low-abundance samples?

- Methodological Answer : Enhance sensitivity via chemical derivatization (e.g., dansyl chloride for amine groups) to improve ionization efficiency in MS. Use microextraction by packed sorbent (MEPS) or solid-phase microextraction (SPME) to preconcentrate samples. Optimize MS parameters: lower collision energy for precursor ions and higher dwell times for improved signal-to-noise ratios .

属性

IUPAC Name |

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRFRPXRQYSSY-YFKPBYRVSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928881 | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135093-66-2 | |

| Record name | N-Acetyldemethylphosphinothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。